molecular formula C10H18S B15346347 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol CAS No. 55511-33-6

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol

Cat. No.: B15346347
CAS No.: 55511-33-6
M. Wt: 170.32 g/mol
InChI Key: YHBWJJQAGNYITO-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[311]heptane-1-thiol is a bicyclic organic compound with the molecular formula C₁₀H₁₈S It is a derivative of bicyclo[311]heptane, featuring a sulfur atom at the first position and three methyl groups at the 2, 6, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol typically involves the following steps:

  • Starting Material: The synthesis begins with bicyclo[3.1.1]heptane as the starting material.

  • Methylation: The addition of methyl groups at the 2, 6, and 6 positions is accomplished through a series of alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding alcohols or thiols.

  • Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids.

  • Reduction Products: Alcohols, thiols.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be explored for its therapeutic properties and used in drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is unique due to its bicyclic structure and the presence of the thiol group. Similar compounds include:

  • Bicyclo[3.1.1]heptane-1-thiol: Lacks the methyl groups.

  • 2,6,6-Trimethylbicyclo[3.1.1]heptane: Lacks the thiol group.

  • 2,6,6-Trimethylbicyclo[3.1.1]heptene-1-thiol: Contains a double bond in the ring structure.

These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.

Properties

CAS No.

55511-33-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-10(7,11)9(8,2)3/h7-8,11H,4-6H2,1-3H3

InChI Key

YHBWJJQAGNYITO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC1(C2(C)C)S

Origin of Product

United States

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